molecular formula C23H24N4O3 B11021623 2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide

2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide

Cat. No.: B11021623
M. Wt: 404.5 g/mol
InChI Key: QUHGKVSJHBLERI-UHFFFAOYSA-N
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Description

2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide involves multiple steps, typically starting with the preparation of the indole nucleus. The synthetic route often includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide involves its interaction with specific molecular targets. The indole nucleus allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to the activation or inhibition of specific signaling pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar compounds to 2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide include other indole derivatives such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and potential therapeutic applications.

Biological Activity

2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide, with CAS Number 1630831-42-3, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC23H24N4O3
Molecular Weight404.5 g/mol
StructureChemical Structure

The compound is derived from indole, a structure known for its diverse biological activities. Indole derivatives often exhibit antiviral , anticancer , and anti-inflammatory properties. The specific mechanism of action of this compound is not fully elucidated, but it likely involves interactions with various biological targets, including enzymes and receptors involved in cell signaling pathways.

Antiviral Activity

Research indicates that compounds similar to this compound may exhibit antiviral properties. For instance, studies have shown that certain indole derivatives can inhibit viral replication by targeting viral polymerases or proteases, thus disrupting the viral life cycle .

Anticancer Properties

Preliminary studies suggest that this compound may have anticancer activity. Indole derivatives are known to induce apoptosis in cancer cells and inhibit tumor growth by modulating signaling pathways such as the MAPK/ERK pathway. The specific effects on cancer cell lines remain to be thoroughly investigated.

Anti-inflammatory Effects

Indole compounds often possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes like COX and LOX. This suggests that this compound could have therapeutic applications in inflammatory diseases.

In Vitro Studies

A study investigating various indole derivatives demonstrated that certain modifications to the indole structure significantly enhanced their biological activity against specific targets such as HIV and HCV .

Structure-Activity Relationship (SAR)

The biological activity of indole derivatives is highly dependent on their structural modifications. For example, the presence of acetylamino and methoxy groups in this compound may enhance its binding affinity to biological targets compared to simpler indole derivatives .

Properties

Molecular Formula

C23H24N4O3

Molecular Weight

404.5 g/mol

IUPAC Name

2-(4-acetamidoindol-1-yl)-N-[2-(4-methoxyindol-1-yl)ethyl]acetamide

InChI

InChI=1S/C23H24N4O3/c1-16(28)25-19-5-3-6-20-17(19)9-13-27(20)15-23(29)24-11-14-26-12-10-18-21(26)7-4-8-22(18)30-2/h3-10,12-13H,11,14-15H2,1-2H3,(H,24,29)(H,25,28)

InChI Key

QUHGKVSJHBLERI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NCCN3C=CC4=C3C=CC=C4OC

Origin of Product

United States

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